molecular formula C21H19NO5S B1176659 FMOC-METHIONINE NCA CAS No. 129288-42-2

FMOC-METHIONINE NCA

Cat. No.: B1176659
CAS No.: 129288-42-2
M. Wt: 397.4 g/mol
InChI Key: HVLIMESXNQNMMO-SFHVURJKSA-N
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Description

FMOC-METHIONINE NCA: is a derivative of methionine, an essential amino acid, and is protected by the fluorenylmethoxycarbonyl (FMOC) group. This compound is primarily used in the synthesis of peptides and polypeptides through solid-phase peptide synthesis (SPPS). The FMOC group serves as a temporary protecting group for the amino group, allowing for selective reactions during peptide assembly.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of FMOC-METHIONINE NCA involves the protection of the amino group of methionine with the FMOC group. This is typically achieved by reacting methionine with fluorenylmethoxycarbonyl chloride (FMOC-Cl) in the presence of a base such as sodium bicarbonate. The resulting FMOC-protected methionine is then converted to its N-carboxyanhydride (NCA) form through a reaction with phosgene or triphosgene under anhydrous conditions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated systems for solid-phase peptide synthesis (SPPS) allows for efficient production of FMOC-protected amino acids and their derivatives .

Chemical Reactions Analysis

Types of Reactions: FMOC-METHIONINE NCA undergoes several types of chemical reactions, including:

    Oxidation: The thioether group in methionine can be oxidized to sulfoxide or sulfone.

    Reduction: The FMOC group can be removed under basic conditions, typically using piperidine.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.

    Reduction: Piperidine in dimethylformamide (DMF) is used for FMOC deprotection.

    Substitution: Various nucleophiles can be used depending on the desired substitution product.

Major Products Formed:

Scientific Research Applications

FMOC-METHIONINE NCA is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:

Mechanism of Action

The mechanism of action of FMOC-METHIONINE NCA involves the protection of the amino group by the FMOC group, which prevents unwanted side reactions during peptide synthesis. The FMOC group is removed under basic conditions, allowing the free amino group to participate in peptide bond formation. This selective protection and deprotection mechanism is crucial for the efficient synthesis of peptides and polypeptides .

Comparison with Similar Compounds

    FMOC-LYSINE NCA: Another FMOC-protected amino acid used in peptide synthesis.

    FMOC-GLYCINE NCA: Used for the incorporation of glycine residues in peptides.

    FMOC-ALANINE NCA: Utilized in the synthesis of alanine-containing peptides.

Uniqueness: FMOC-METHIONINE NCA is unique due to the presence of the thioether group in methionine, which allows for additional chemical modifications such as oxidation. This makes it particularly useful in the synthesis of peptides and proteins that require methionine residues for their biological activity .

Properties

CAS No.

129288-42-2

Molecular Formula

C21H19NO5S

Molecular Weight

397.4 g/mol

IUPAC Name

9H-fluoren-9-ylmethyl (4S)-4-(2-methylsulfanylethyl)-2,5-dioxo-1,3-oxazolidine-3-carboxylate

InChI

InChI=1S/C21H19NO5S/c1-28-11-10-18-19(23)27-21(25)22(18)20(24)26-12-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,17-18H,10-12H2,1H3/t18-/m0/s1

InChI Key

HVLIMESXNQNMMO-SFHVURJKSA-N

Isomeric SMILES

CSCC[C@H]1C(=O)OC(=O)N1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Canonical SMILES

CSCCC1C(=O)OC(=O)N1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Origin of Product

United States

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